Sodium 2-amino-4-hydroxy-4-methylpentanoate

Catalog No.
S2856830
CAS No.
1803570-31-1
M.F
C6H12NNaO3
M. Wt
169.156
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-amino-4-hydroxy-4-methylpentanoate

CAS Number

1803570-31-1

Product Name

Sodium 2-amino-4-hydroxy-4-methylpentanoate

IUPAC Name

sodium;2-amino-4-hydroxy-4-methylpentanoate

Molecular Formula

C6H12NNaO3

Molecular Weight

169.156

InChI

InChI=1S/C6H13NO3.Na/c1-6(2,10)3-4(7)5(8)9;/h4,10H,3,7H2,1-2H3,(H,8,9);/q;+1/p-1

InChI Key

BTYNIXLFWOXXQU-UHFFFAOYSA-M

SMILES

CC(C)(CC(C(=O)[O-])N)O.[Na+]

Solubility

not available

Sodium 2-amino-4-hydroxy-4-methylpentanoate, also known as sodium 4-hydroxyleucine, is a sodium salt derivative of 4-hydroxyleucine. It is characterized by the presence of an amino group and a hydroxyl group on its carbon chain, specifically at the 2 and 4 positions, respectively. The compound has a molecular formula of C₆H₁₃N₁O₃Na and a molecular weight of approximately 169.16 g/mol. This compound is soluble in water and is often utilized in pharmaceutical applications due to its biological activity .

Typical of amino acids and their derivatives:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Amidation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of other compounds.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

These reactions highlight the compound's versatility in organic synthesis and its potential application in drug development .

Sodium 2-amino-4-hydroxy-4-methylpentanoate exhibits notable biological activities, primarily due to its structural similarity to leucine, an essential amino acid. Research indicates that it may play a role in:

  • Protein Synthesis: It can stimulate protein synthesis pathways, making it potentially useful in muscle recovery and growth.
  • Antioxidant Properties: The hydroxyl group contributes to antioxidant activity, which may help mitigate oxidative stress in cells.
  • Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, offering potential benefits for neurological health .

Sodium 2-amino-4-hydroxy-4-methylpentanoate can be synthesized through several methods:

  • Direct Amination: Starting from 4-hydroxy-4-methylpentanoic acid, amination can be performed using ammonia or amines under specific conditions.
  • Enzymatic Synthesis: Utilizing enzymes such as transaminases can facilitate the conversion of suitable substrates into the desired amino acid derivative.
  • Chemical Modification: Existing amino acids can be chemically modified through hydroxylation and subsequent salt formation with sodium ions.

These methods allow for the production of high-purity sodium 2-amino-4-hydroxy-4-methylpentanoate suitable for research and pharmaceutical applications .

The applications of sodium 2-amino-4-hydroxy-4-methylpentanoate are diverse:

  • Pharmaceutical Industry: Used as a reference standard for drug testing and development due to its biological properties.
  • Nutritional Supplements: Incorporated into dietary supplements aimed at enhancing muscle recovery and performance.
  • Research Tool: Employed in biochemical research to study protein synthesis and metabolic pathways involving amino acids .

Sodium 2-amino-4-hydroxy-4-methylpentanoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
L-LeucineEssential amino acid without hydroxyl groupFundamental role in protein synthesis
L-HydroxyprolineContains a hydroxyl group but differs structurallyPrimarily involved in collagen stability
Sodium 2-amino-3-hydroxybutanoateSimilar amino acid structureMay have different metabolic roles
L-ValineAnother branched-chain amino acidEssential for muscle metabolism

Sodium 2-amino-4-hydroxy-4-methylpentanoate's unique feature is the combination of both an amino and a hydroxyl group at specific positions, which enhances its biological activity compared to similar compounds .

Dates

Modify: 2024-04-14

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